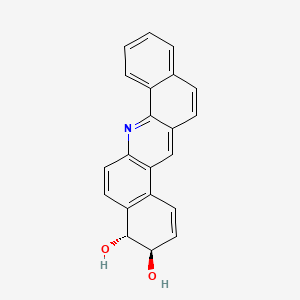
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is of significant interest in scientific research due to its potential biological activities and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- typically involves the dihydroxylation of Dibenz(a,h)acridine. This can be achieved through several methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of Dibenz(a,h)acridine.
Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand in combination with OsO4 to achieve enantioselective dihydroxylation, resulting in the formation of the trans-diol.
Industrial Production Methods
Industrial production of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is less common due to its specialized applications. the methods mentioned above can be scaled up for larger-scale synthesis if required.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The compound can be reduced to form dihydro derivatives with fewer aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex PAH derivatives.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The biological activity of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is primarily due to its ability to interact with DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Dibenz(a,h)anthracene: Another PAH with similar mutagenic and carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: Another PAH with a similar structure and biological effects.
Uniqueness
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. The presence of hydroxyl groups at the 3,4-positions makes it distinct from other PAHs .
Propiedades
Número CAS |
102421-84-1 |
|---|---|
Fórmula molecular |
C21H15NO2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(18R,19R)-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,21-decaene-18,19-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-8-15-16(21(19)24)7-9-18-17(15)11-13-6-5-12-3-1-2-4-14(12)20(13)22-18/h1-11,19,21,23-24H/t19-,21-/m1/s1 |
Clave InChI |
JXOBUUFRFLEJJR-TZIWHRDSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=C[C@H]([C@@H]5O)O)N=C32 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)N=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















